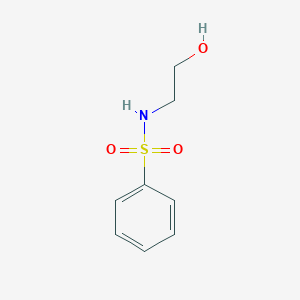

N-(2-hydroxyethyl)benzenesulfonamide

描述

Broad Spectrum of Biological Activities of Sulfonamide Derivatives

The versatility of the sulfonamide scaffold is evidenced by the extensive range of pharmacological activities its derivatives exhibit. ajchem-b.comresearchgate.net Initially famed for their antibacterial properties, the applications of sulfonamides have expanded dramatically over the years. ajchem-b.comwikipedia.org Research has demonstrated their efficacy as anticancer, anti-inflammatory, antiviral, and antifungal agents. frontiersin.orgfrontiersrj.comresearchgate.net Furthermore, they have been developed as diuretics, hypoglycemics, and anticonvulsants. frontiersin.orgopenaccesspub.org This wide array of biological activities stems from the ability of the sulfonamide group to interact with various biological targets, including enzymes and receptors. researchgate.net For instance, certain sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.comresearchgate.net Others function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria, thereby exerting a bacteriostatic effect. wikipedia.orgijpsjournal.com

The following table summarizes the diverse biological activities of various sulfonamide derivatives as reported in scientific literature:

| Biological Activity | Examples of Derivatives/Targets | Reference |

|---|---|---|

| Antibacterial | Inhibitors of dihydropteroate synthase (DHPS) | wikipedia.orgijpsjournal.com |

| Anticancer | Carbonic anhydrase inhibitors, Protease inhibitors | frontiersin.orgtandfonline.com |

| Anti-inflammatory | COX-II specific inhibitors (e.g., Celecoxib) | frontiersin.orgijpsjournal.com |

| Antiviral | HIV protease inhibitors (e.g., Amprenavir) | frontiersin.orgijpsjournal.com |

| Antifungal | Various derivatives showing activity against fungal strains | tandfonline.com |

| Diuretic | Thiazide diuretics | wikipedia.orgfrontiersin.org |

| Antidiabetic (Hypoglycemic) | Sulfonylureas (e.g., Tolbutamide, Glipizide) | frontiersrj.comopenaccesspub.org |

| Anticonvulsant | Sultiame | wikipedia.orgfrontiersin.org |

| Enzyme Inhibition | Acetylcholinesterase, α-glycosidase, Glutathione S-transferase | tandfonline.com |

Historical Significance and Current Relevance in Drug Discovery Efforts

The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgresearchgate.net This groundbreaking discovery, which earned Gerhard Domagk a Nobel Prize, demonstrated that a synthetic dye could effectively combat bacterial infections in vivo. openaccesspub.org It was later found that Prontosil is a prodrug, metabolized in the body to its active form, sulfanilamide. wikipedia.orgopenaccesspub.org This revelation sparked a "sulfa craze," leading to the synthesis of numerous sulfonamide derivatives and cementing their role as the first line of defense against bacterial infections before the advent of penicillin. wikipedia.orghuvepharma.com

Despite the emergence of other antibiotic classes, sulfonamides have retained their relevance in modern drug discovery. huvepharma.com They are still widely used, often in combination with other drugs like trimethoprim, to enhance efficacy and combat bacterial resistance. huvepharma.com The sulfonamide scaffold is now recognized as a "privileged structure" in medicinal chemistry due to its proven success in yielding bioactive compounds. tandfonline.com Current research continues to explore new applications for sulfonamides, including treatments for central nervous system disorders, various cancers, and viral infections, highlighting their enduring importance in the pharmaceutical landscape. nih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUJTQAJBPYVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364980 | |

| Record name | N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-42-4 | |

| Record name | N-(2-Hydroxyethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N 2 Hydroxyethyl Benzenesulfonamide

Established Synthetic Pathways for N-(2-hydroxyethyl)benzenesulfonamide

The preparation of this compound is primarily achieved through well-established nucleophilic substitution reactions, with catalytic methods offering modern, efficient alternatives.

Amine-Sulfonyl Chloride Coupling Reactions

The most traditional and widely employed method for synthesizing this compound is the coupling reaction between an amine and a sulfonyl chloride. This reaction involves the nucleophilic attack of the amino group of monoethanolamine on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction typically proceeds in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid byproduct. nih.gov

The general mechanism involves the lone pair of electrons on the nitrogen atom of monoethanolamine attacking the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by the base to yield the stable sulfonamide. A variation of this method is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent, with a base like sodium hydroxide (B78521) facilitating the reaction. mdpi.com This robust and high-yielding reaction is a cornerstone of sulfonamide synthesis. google.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of catalytic methods for the N-alkylation of sulfonamides, which present a more atom-economical and environmentally benign alternative to traditional methods. These approaches, often termed "borrowing hydrogen" or "hydrogen auto-transfer" reactions, utilize alcohols as alkylating agents in the presence of a metal catalyst. nih.govrsc.org In the context of this compound, this would involve the reaction of benzenesulfonamide (B165840) with ethanolamine.

The general mechanism for this catalytic cycle begins with the metal catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. This aldehyde then condenses with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the metal hydride species transfers the hydrogen back to the imine, reducing it to the N-alkylated sulfonamide and regenerating the active catalyst. nih.gov Various transition metal complexes, including those based on manganese, palladium, and ruthenium, have been shown to be effective for the N-alkylation of sulfonamides with alcohols. nih.govrsc.org While direct catalytic synthesis of this compound is not extensively documented, these established catalytic systems for N-alkylation offer a potent and viable synthetic strategy.

Table 1: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Alcohol Substrate | Sulfonamide Substrate | Conditions | Average Yield | Reference |

|---|---|---|---|---|---|

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Aryl and alkyl sulfonamides | Base, heat | 85% | nih.gov |

| Palladium(II) [Pd(L)Cl] complex | Aromatic and aliphatic primary alcohols | Aromatic amines | 0.1 mol% catalyst loading | Not specified | rsc.org |

| Ruthenium complex | Alcohols | Sulfonamides | Not specified | Not specified | nih.gov |

Chemical Modifications and Analog Synthesis for Structure-Activity Exploration

The this compound molecule possesses multiple sites for chemical modification, including the aromatic ring and the N-hydroxyethyl side chain. These modifications are essential for creating libraries of analogs to explore structure-activity relationships.

Functionalization of the Benzenesulfonamide Moiety

The benzene (B151609) ring of the benzenesulfonamide moiety is a prime target for functionalization to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups. For instance, nitration followed by reduction can yield an amino group, which can be further derivatized. Halogenation can introduce bromine or chlorine atoms, which not only modify the molecule's properties but also serve as handles for further transformations through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. nih.gov These advanced synthetic methods allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, providing access to a diverse range of analogs. nih.govnih.gov

Table 2: Examples of Functionalization of the Benzenesulfonamide Ring

| Substituent Introduced | Synthetic Method | Precursor | Purpose of Functionalization | Reference |

|---|---|---|---|---|

| Chloro | Sandmeyer reaction from aniline, then treatment with ammonia | Aniline | Creation of building block for cross-coupling | nih.gov |

| Nitro | Nitration | Benzenesulfonamide | Intermediate for amine synthesis | Not specified |

| Amino | Reduction of nitro group | Nitro-benzenesulfonamide | Point for further derivatization | nih.gov |

| Various aryl groups | Suzuki Coupling | Halogenated benzenesulfonamide | Structure-Activity Relationship (SAR) studies | nih.govnih.gov |

Integrating this compound into Hybrid Molecular Architectures

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its physicochemical properties with those of other pharmacophores. This strategy is widely used in medicinal chemistry to develop compounds with improved or novel biological activities. The terminal hydroxyl group of the N-(2-hydroxyethyl) side chain is a particularly useful point for derivatization. It can undergo esterification or etherification to link the sulfonamide to other molecular fragments, such as heterocycles, peptides, or other drug molecules. nih.govrsc.org

For example, benzenesulfonamide derivatives have been successfully conjugated with various heterocyclic systems like indoles, thiazolones, and triazoles to create potent enzyme inhibitors. rsc.orgmdpi.comgoogle.com The synthesis of these hybrids often involves a coupling reaction between the functionalized benzenesulfonamide and the other molecular moiety. The flexible N-hydroxyethyl linker can position the two parts of the hybrid molecule in a way that optimizes interactions with a biological target. nih.gov

Table 3: Examples of Benzenesulfonamide-Based Hybrid Molecules

| Hybrid Structure Moiety | Linker Type | Synthetic Strategy | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Indole | Amide | Amide coupling reaction | Indole-based benzenesulfonamides | mdpi.com |

| Thiazolone | Amine | Coupling reaction with active methylene (B1212753) group | Thiazolone-benzenesulfonamide conjugates | rsc.org |

| Ureidoethylaminobenzyl | Urea | Multi-step synthesis involving carbamate (B1207046) intermediates | Tailed benzenesulfonamides | nih.gov |

| Thiosemicarbazide | Carbothioamide | Reaction of benzenesulfonohydrazide (B1205821) with isothiocyanate | N-Substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives | nih.gov |

Stereoselective Synthetic Considerations for this compound Derivatives

While this compound itself is an achiral molecule, the introduction of stereocenters into its structure is a key consideration for the synthesis of chiral analogs. Chirality can be introduced by modifying the ethyl bridge connecting the nitrogen to the hydroxyl group.

A straightforward approach to obtaining chiral derivatives is to start the synthesis with a chiral building block. For instance, using an enantiomerically pure amino alcohol, such as (R)- or (S)-2-aminopropan-1-ol, in the initial coupling reaction with benzenesulfonyl chloride would yield the corresponding chiral N-(2-hydroxy-1-methylethyl)benzenesulfonamide. This strategy has been demonstrated in the synthesis of β-phenylalanine derivatives containing a sulfonamide moiety, where the chirality of the starting amino acid is preserved throughout the reaction sequence. mdpi.com

Alternatively, a stereocenter could be created on the ethyl group of a pre-existing this compound derivative. For example, oxidation of the hydroxyl group to a ketone, followed by an asymmetric reduction, would lead to a chiral secondary alcohol. The choice of a stereoselective reducing agent would be critical in controlling the absolute configuration of the newly formed stereocenter. Such stereoselective transformations are fundamental in medicinal chemistry for studying the differential biological activities of enantiomers.

Table 4: Strategies for Stereoselective Synthesis of Benzenesulfonamide Derivatives

| Strategy | Description | Example | Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of an enantiomerically pure starting material. | Coupling of 4-methylbenzenesulfonyl chloride with (±)-β-phenylalanine. | Synthesis of a racemic mixture of 3-(4-methylbenzenesulfonamido)-3-phenylpropanoic acid, demonstrating the principle. | mdpi.com |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | Not specifically described for this compound, but a general strategy. | Formation of a specific enantiomer of a secondary alcohol derivative. | General principle |

| Diastereoselective Reactions | A reaction in which a new stereocenter is formed in the presence of an existing one, leading to a preference for one diastereomer. | Not specifically described for this compound, but a general strategy. | Control over the relative stereochemistry of multiple centers. | General principle |

Molecular Mechanism of Action and Biological Target Identification

Enzymatic Inhibition Profiles of N-(2-hydroxyethyl)benzenesulfonamide Derivatives

Derivatives of benzenesulfonamide (B165840) are well-established as potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are integral to numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, cancer, and obesity. nih.gov The inhibitory action of sulfonamides is primarily achieved through the binding of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site.

Research has demonstrated that modifications to the benzenesulfonamide scaffold can lead to varying degrees of inhibitory potency and selectivity against different hCA isoforms. For instance, N-substituted derivatives, including N-hydroxy and N-nitro compounds, have shown differential inhibition profiles. One study reported that an N-nitro derivative of benzenesulfonamide exhibited a 13-fold greater selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.gov In contrast, N-hydroxy and N-methoxy derivatives displayed more potent inhibition against hCA I and II. nih.gov

The incorporation of different linkers and substituents onto the benzenesulfonamide ring is a common strategy to enhance isoform selectivity. Click chemistry has been employed to synthesize a series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides that act as low nanomolar or even subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms, while showing only moderate inhibition of the cytosolic hCA I and II. sigmaaldrich.com Similarly, the introduction of a 1,2,3-triazolyloxime substituted 1,2,3-triazolyl moiety has yielded compounds with significant inhibitory effects against hCA IX and XII.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives

| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 4-(Dimethylamino)-N-nitrobenzenesulfonamide | - | - | Low micromolar | Low micromolar | nih.gov |

| N-Hydroxy derivative | Low micromolar | Low micromolar | Weaker efficacy | Similar to N-nitro | nih.gov |

| N-Methoxy derivative | Low micromolar | Low micromolar | Weaker efficacy | Similar to N-nitro | nih.gov |

| Triazole-linked benzenesulfonamides (general) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | sigmaaldrich.com |

| Hydroxyimine-tethered benzenesulfonamides (general) | - | 4.4 - 80.7 | - | 5.5 - 106.2 | mdpi.com |

The glyoxalase system, comprising glyoxalase I (Glx-I) and glyoxalase II, is a critical cellular defense mechanism that detoxifies the harmful metabolite methylglyoxal (B44143) (MG). evitachem.com Cancer cells often overexpress Glx-I, making it an attractive target for anticancer drug development. evitachem.com Inhibition of Glx-I leads to an accumulation of cytotoxic MG, which can induce apoptosis in cancer cells. evitachem.com

Several benzenesulfonamide derivatives have been identified as potent inhibitors of Glx-I. Structure-activity relationship (SAR) studies have led to the development of compounds with IC50 values in the low micromolar range. For example, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide have demonstrated potent Glx-I inhibitory activity with IC50 values of 0.39 µM and 1.36 µM, respectively. evitachem.com Docking studies suggest that these inhibitors interact with the zinc ion and key residues in the active site of Glx-I. evitachem.com Another class of inhibitors, S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives, have been designed as tight-binding inhibitors of Glx-I, mimicking the enediolate intermediate of the enzymatic reaction. pharmacompass.com

Table 2: Glyoxalase I (Glx-I) Inhibition by Benzenesulfonamide Derivatives

| Compound | IC50 (µM) | Reference |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 | evitachem.com |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 | evitachem.com |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | 68 (Ki) |

Sulfonamides are a well-known class of antibiotics that act by inhibiting the bacterial folic acid synthesis pathway. They function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. By mimicking the structure of pABA, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately halts bacterial growth.

Beyond their classical role as folic acid synthesis inhibitors, some sulfonamides have been shown to interfere with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. This interference can occur through the inhibition of enzymes such as MurB (UDP-N-acetylenolpyruvylglucosamine reductase), MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase), and MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-2,6-diaminopimelate ligase). These enzymes are involved in the cytoplasmic steps of peptidoglycan synthesis, and their inhibition weakens the cell wall, leading to bacterial cell lysis.

The therapeutic potential of this compound derivatives extends to a variety of other protein targets:

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer and viral infections. Inhibition of HSP90 has been shown to be effective in limiting the replication of SARS-CoV-2 by affecting the proteostasis of viral structural proteins and suppressing virus-induced pyroptosis.

HDM2–p53 Interaction: The interaction between the p53 tumor suppressor and its negative regulator, the human double minute 2 (HDM2) protein, is a critical control point in cell cycle regulation and apoptosis. Small-molecule inhibitors that disrupt this interaction can reactivate p53 function in cancer cells, offering a promising therapeutic strategy.

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is essential for B-cell proliferation, differentiation, and survival. Inhibitors of BTK have shown significant efficacy in the treatment of B-cell malignancies.

HIV-1 Capsid: The capsid of the human immunodeficiency virus type 1 (HIV-1) is a protein shell that encloses the viral genome and is crucial for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Oxazole-benzenesulfonamide derivatives have been identified as inhibitors of the interaction between HIV-1 reverse transcriptase and the cellular protein eEF1A, which is important for viral replication.

DNA Gyrase A: DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is essential for DNA replication and transcription. It is a validated target for antibacterial drugs.

SARS-CoV-2 Proteins: In addition to HSP90's role in SARS-CoV-2 infection, other viral proteins are potential targets for therapeutic intervention.

Non-Enzymatic Molecular Interactions and Cellular Processes

Beyond direct enzymatic inhibition, the biological effects of this compound and its derivatives can be influenced by non-enzymatic interactions and their impact on cellular processes. The physicochemical properties of these molecules, such as lipophilicity, play a significant role in their cellular uptake and distribution. For instance, the presence of certain functional groups can enhance a compound's ability to cross cell membranes and interact with intracellular targets.

The sulfonamide moiety and the hydroxyethyl (B10761427) group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. These interactions can influence the binding of the molecule to proteins and other biological macromolecules. Furthermore, these compounds can undergo metabolic transformations within the cell, a process known as biotransformation. These metabolic changes can alter the biological activity of the parent compound, leading to either activation or detoxification. Common biotransformation reactions for sulfonamides include N-dealkylation and oxidation.

Protein Covalent Modification via N-Acyl-N-alkyl/aryl Sulfonamide Chemistry

A significant mechanism of action for this class of compounds is the covalent modification of proteins, a process facilitated by N-acyl-N-alkyl/aryl sulfonamide chemistry. acs.org This chemical approach has emerged as a powerful tool for selectively modifying endogenous proteins within living systems. acs.org

Research has shown that N-acyl-N-alkyl sulfonamide (NASA) and the more recently developed N-acyl-N-aryl sulfonamide (ArNASA) moieties are capable of rapidly and efficiently acylating lysine (B10760008) residues in proteins. acs.org Lysine is a common amino acid on protein surfaces, but its ε-amino group is typically protonated at physiological pH, making it less nucleophilic and difficult to modify. acs.org The NASA/ArNASA chemistry cleverly overcomes this challenge by leveraging a proximity effect, which accelerates the reaction. acs.org This allows for the covalent modification of even non-catalytic (less reactive) lysine residues, a task that is challenging for conventional chemical methods. acs.orgacs.org

The process enables the irreversible inhibition of a protein of interest by designing reagents where the NASA/ArNASA group is attached to a ligand moiety that binds to the protein's active site. acs.org This targeted approach ensures high selectivity and efficiency. The excellent reaction kinetics and selectivity for lysine make this chemistry suitable for a range of applications, from protein visualization to proteome-wide activity profiling. acs.orgacs.org Another example of a sulfonamide derivative inducing covalent modification is 2-phenylethynesulfonamide (PES), which has been shown to cause covalent cross-linking of the p53 tumor suppressor protein. nih.gov

| Compound Class/Derivative | Biological Target | Mechanism of Modification | Reference |

|---|---|---|---|

| N-acyl-N-alkyl sulfonamide (NASA) | Protein Lysine Residues | Proximity-assisted acylation of ε-amino groups. | acs.org |

| N-acyl-N-aryl sulfonamide (ArNASA) | Protein Lysine Residues | Improved scaffolds for proximity-assisted acylation. | acs.org |

| 2-phenylethynesulfonamide (PES) | p53 Tumor Suppressor Protein | Covalent cross-linking and nuclear retention. | nih.gov |

Mechanisms Overcoming Antimicrobial Resistance

The sulfonamide class of antibiotics, or sulfa drugs, represents one of the oldest classes of antimicrobial agents. nih.gov Their primary mechanism involves inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.gov However, their clinical utility has been hampered by the widespread emergence of drug resistance. rsc.org

In response, medicinal chemists have explored structural analogues to circumvent these resistance mechanisms. rsc.org One promising strategy involves replacing the traditional sulfonamide group with an N-acylsulfonamide moiety. nih.gov This modification alters the physico-chemical properties of the molecule and can impact its biological activity. rsc.org Studies on N-acylsulfonamide analogues of sulfa drugs have been conducted to evaluate their potential to overcome bacterial resistance. nih.gov While some synthesized compounds showed antibacterial activity comparable to existing drugs like sulfacetamide, they did not consistently demonstrate a superior role for the N-acylsulfonamide moiety in the specific activities evaluated. nih.gov

However, in the context of cancer therapy, which also faces challenges with multidrug resistance, sulfonamide derivatives have shown promise. mdpi.com For instance, a novel β-phenylalanine derivative containing a sulfonamide and a Schiff base with a 4-chlorophenyl moiety was tested against both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines. mdpi.com This compound, (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide, maintained strong antiproliferative activity in both cell lines, with potency comparable to the chemotherapy drug cisplatin. mdpi.com This suggests that specific structural modifications to the sulfonamide scaffold can indeed yield compounds capable of overcoming drug resistance mechanisms. mdpi.com

| Compound/Analogue | Target Application | Key Finding | Reference |

|---|---|---|---|

| N-acylsulfonamide sulfa drug analogues | Antibacterial | Investigated as a strategy to circumvent bacterial resistance; some analogues showed activity similar to sulfacetamide. | nih.gov |

| Schiff base β-phenylalanine derivative (13b) | Anticancer (Lung Cancer) | Retained potent activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) cell lines. | mdpi.com |

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structure-Activity Relationships for N-(2-hydroxyethyl)benzenesulfonamide Analogues

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. For this compound analogues, these studies have focused on the impact of substituents on the benzene (B151609) ring, the role of the hydroxyethyl (B10761427) group, and the effects of creating hybrid molecules.

The nature and position of substituents on the benzenesulfonamide (B165840) core play a pivotal role in determining the biological activity of its analogues. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of benzenesulfonamide derivatives designed as inhibitors of metallo-β-lactamase ImiS, the position of substituents on the benzene ring was found to be crucial. nih.gov The study revealed that meta-substituted benzenesulfonamides exhibited superior inhibitory activity compared to their ortho- or para-substituted counterparts. nih.gov Specifically, compound 2g , a meta-substituted derivative, was identified as the most potent inhibitor with an IC50 value of 0.11 μM. nih.gov This highlights the importance of the substituent's location for optimal interaction with the target enzyme.

Furthermore, the electronic and lipophilic properties of the substituents are key determinants of activity. In the same study, grafting different substituents onto a phenylamide moiety was employed to modulate the electronic and lipophilic environment of the molecules. nih.gov This strategy led to the identification of potent inhibitors, underscoring the influence of these properties on biological efficacy.

Another study investigating benzenesulfonamide analogues as NLRP3 inflammasome inhibitors found that modifications on the sulfonamide part of the molecule were generally well-tolerated. nih.gov However, the substituents on the benzamide (B126) portion were critical for activity. nih.gov This suggests that for certain targets, specific regions of the this compound scaffold are more amenable to modification than others.

The following table summarizes the influence of substituent modifications on the biological activity of benzenesulfonamide derivatives from various studies:

| Compound/Series | Target/Activity | Key SAR Findings | Reference |

| meta-Substituted Benzenesulfonamides | Metallo-β-lactamase ImiS Inhibition | Meta-substitution significantly improved inhibitory activity over ortho and para positions. | nih.gov |

| JC124 Analogues | NLRP3 Inflammasome Inhibition | Modifications on the sulfonamide moiety were well-tolerated, while substituents on the benzamide moiety were critical for activity. | nih.gov |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | Human Carbonic Anhydrase Inhibition | A 4-fluoro substituent (18 ) was the most potent inhibitor of hCA I, while a 4-bromo, 2-hydroxy substituted derivative (34 ) was most effective against hCA II. | mdpi.com |

| N-Substituted Benzenesulfonamide-Imine Compounds | DNA Binding | Compound 8 , with its specific substitution pattern, showed the highest binding affinity to DNA. | nih.gov |

| Benzenesulphonamide-Carboxamide Derivatives | Anti-inflammatory/Antimicrobial | Compounds 4a and 4c showed significant anti-inflammatory activity. Antimicrobial potency varied with different substitutions (4d , 4h , 4a , 4f ). | nih.gov |

The N-(2-hydroxyethyl) group is a key structural feature that often plays a significant role in how these molecules interact with their biological targets. This moiety can participate in crucial hydrogen bonding interactions, which are fundamental for molecular recognition and binding affinity.

In the context of DNA binding, molecular docking studies of N-substituted benzenesulfonamide compounds have revealed that the sulfonamide oxygen atoms form hydrogen bonds with nucleotides in the minor groove of DNA. nih.gov While this study did not focus specifically on the hydroxyethyl group, it highlights the importance of hydrogen bonding capabilities within this class of compounds. The presence of the hydroxyl group in the N-(2-hydroxyethyl) moiety provides an additional site for such interactions, potentially enhancing binding affinity and specificity for certain biological targets.

A study on benzenesulfonamide derivatives and their effect on cardiovascular parameters showed that 4-(2-amino-ethyl)-benzenesulfonamide decreased perfusion pressure. cerradopub.com.br This suggests that the ethylamine (B1201723) side chain, which is structurally related to the hydroxyethyl group, is important for this biological effect. Theoretical docking studies further indicated that this compound could interact with amino acid residues in a calcium channel protein, implying a specific binding interaction facilitated by this side chain. cerradopub.com.br

The crystal structure of N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide reveals that an intramolecular hydrogen bond between an oxygen atom of a hydroxyethyl group and another oxygen atom on the second hydroxyethyl group helps to determine the molecule's conformation. nih.gov This intramolecular interaction holds the two hydroxyethyl groups in a nearly coplanar arrangement. nih.gov In the crystal lattice, intermolecular hydrogen bonds involving the hydroxyl groups link the molecules together. nih.gov This demonstrates the strong tendency of the hydroxyethyl moiety to form hydrogen bonds, a property that is highly influential in ligand-receptor interactions.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. This approach aims to create new compounds with improved efficacy, better selectivity, or a dual mode of action.

The synthesis of β-phenylalanine derivatives containing both a sulfonamide and various azole moieties is an example of molecular hybridization. mdpi.com This strategy was intended to enhance chemical stability, solubility, and biological activity. mdpi.com The resulting hybrid compounds were evaluated for their anticancer properties, with some showing promising activity. mdpi.com This illustrates how the benzenesulfonamide scaffold can be integrated into more complex molecular architectures to generate novel therapeutic candidates.

Another example involves the creation of triazole-benzenesulfonamide derivatives. rsc.org By combining the benzenesulfonamide core with a triazole ring, researchers aimed to design potent inhibitors of human carbonic anhydrase IX, a target in cancer therapy. rsc.org The resulting hybrid molecules were evaluated using computational methods, which predicted strong binding affinities and stable interactions with the target enzyme. rsc.org

The following table provides examples of molecular hybridization involving the benzenesulfonamide scaffold:

| Hybrid Molecule Type | Combined Pharmacophores | Intended Therapeutic Target/Activity | Reference |

| β-Phenylalanine-Sulfonamide-Azole Hybrids | β-Phenylalanine, Sulfonamide, Azole | Anticancer | mdpi.com |

| Triazole-Benzenesulfonamide Derivatives | Triazole, Benzenesulfonamide | Carbonic Anhydrase IX Inhibition (Anticancer) | rsc.org |

Computational Approaches in Rational Design and Optimization of this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery. It allows for the rational design and optimization of drug candidates by predicting their properties and interactions with biological targets, thereby saving time and resources compared to traditional trial-and-error methods.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic structure, geometry, and other molecular properties of this compound and its analogues. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For instance, DFT calculations with the B3LYP functional and a 6-311G+(d,p) basis set have been used to study sulfonamide-Schiff base derivatives. nih.gov These calculations can predict vibrational frequencies (FT-IR spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data to confirm the molecular structure. nih.gov

In another study, the electronic spectrum of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide was calculated to understand its antioxidant activity. bsu.by Such calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding electronic transitions and reactivity. bsu.by

Preliminary quantum-chemical modeling of N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide was performed to determine its optimal free energy state and the shape of the molecular orbitals involved in its UV/Vis spectrum. scispace.com These theoretical calculations are crucial for understanding the fundamental properties of these molecules.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand (like an this compound derivative) to its protein target.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, docking studies of N-substituted benzenesulfonamide compounds with DNA showed that they bind to the minor groove, with the sulfonamide oxygen atoms forming hydrogen bonds with specific nucleotides. nih.gov This provides a detailed picture of the binding mode at the atomic level.

Similarly, docking studies were used to investigate the interaction of triazole benzenesulfonamide derivatives with human carbonic anhydrase IX. rsc.orgnih.gov These studies predicted the binding affinities and key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the active site of the enzyme. rsc.orgnih.gov

Molecular dynamics simulations provide a more dynamic view of the ligand-receptor complex, simulating its movement over time. This can reveal the stability of the binding interactions and any conformational changes that may occur. For the triazole benzenesulfonamide derivatives, MD simulations confirmed the stable binding of the lead compound within the active site of carbonic anhydrase IX. rsc.orgnih.gov The simulations showed that the compound maintained both hydrophobic and hydrophilic interactions, affirming the results from the initial docking studies. rsc.org

The following table summarizes the application of computational methods in the study of benzenesulfonamide derivatives:

| Computational Method | System Studied | Key Findings | Reference |

| Quantum Chemical Calculations (DFT) | Sulfonamide-Schiff base derivative | Predicted spectroscopic properties (FT-IR, NMR) that matched experimental data. | nih.gov |

| Quantum Chemical Calculations | N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | Calculated electronic spectrum and HOMO-LUMO energies to understand antioxidant potential. | bsu.by |

| Molecular Docking | N-substituted benzenesulfonamides and DNA | Predicted binding to the minor groove of DNA via hydrogen bonds. | nih.gov |

| Molecular Docking and MD Simulations | Triazole benzenesulfonamide derivatives and Carbonic Anhydrase IX | Predicted strong binding affinity and stable interactions within the enzyme's active site. | rsc.orgnih.gov |

| Molecular Docking | 4-(2-amino-ethyl)-benzenesulfonamide and Calcium Channel | Suggested interaction with specific amino acid residues, providing a hypothesis for its cardiovascular effects. | cerradopub.com.br |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a compound with its biological activity. nih.govmdpi.com For benzenesulfonamide derivatives, QSAR studies are instrumental in predicting their inhibitory activities against various enzymes, such as carbonic anhydrases. tandfonline.comtandfonline.com

The development of robust QSAR models relies on the statistical analysis of a dataset of compounds with known activities. nih.gov These models often identify key molecular descriptors that are crucial for a compound's biological function. For instance, descriptors related to the solvent-accessible surface area and the absolute surface area of specific atoms can be identified as important features for optimization. nih.gov The statistical stability and predictive power of these models are assessed through various validation metrics, including the coefficient of determination (R²), cross-validated R² (Q²), and others, ensuring the reliability of the predictions. nih.govmdpi.com

For example, in studies of benzenesulfonamide-based inhibitors, QSAR models have been developed that successfully explain a significant portion of the variance in the observed biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

A hypothetical QSAR model for a series of benzenesulfonamide derivatives might look like this:

Table 1: Hypothetical QSAR Model for Biological Activity

| Descriptor | Coefficient | Description |

| LogP | 0.25 | Lipophilicity |

| TPSA | -0.15 | Topological Polar Surface Area |

| Molecular Weight | -0.05 | Size of the molecule |

| Number of H-bond donors | 0.30 | Hydrogen bonding capacity |

| Number of H-bond acceptors | 0.20 | Hydrogen bonding capacity |

In Silico Prediction of Pharmacokinetic-Relevant Properties (ADME)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. In silico methods offer a rapid and cost-effective way to predict these pharmacokinetic parameters. nih.govtubitak.gov.trnih.gov For this compound and its analogs, these predictions can help to identify potential liabilities early in the development process.

ADME predictions often involve the calculation of various physicochemical properties and the application of established rules, such as Lipinski's rule of five and Veber's rule. tubitak.gov.tr Lipinski's rule helps to assess the "drug-likeness" of a compound, suggesting that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is greater than 500, and the calculated LogP is greater than 5. tubitak.gov.tr Veber's rule relates good oral bioavailability to the number of rotatable bonds and the polar surface area. tubitak.gov.tr

In silico tools can predict a range of ADME properties, including:

Aqueous solubility: Affects absorption and formulation.

Blood-brain barrier penetration: Important for CNS-targeting drugs.

CYP450 inhibition: Predicts potential for drug-drug interactions.

Human intestinal absorption: A key factor for oral bioavailability. tubitak.gov.tr

Plasma protein binding: Influences the free concentration of the drug.

For instance, a study on a series of heterocyclic compounds predicted their percentage of absorption using the formula: %ABS = 109 – (0.345 × TPSA), where TPSA is the topological polar surface area. nih.gov

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 201.24 g/mol cas.org | Complies with Lipinski's rule |

| LogP | ~1.1 | Complies with Lipinski's rule |

| Topological Polar Surface Area (TPSA) | 64.6 Ų | Influences absorption and bioavailability |

| Number of H-bond Donors | 2 | Complies with Lipinski's rule |

| Number of H-bond Acceptors | 3 | Complies with Lipinski's rule |

These predicted values suggest that this compound has favorable drug-like properties.

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are fundamental concepts in understanding a molecule's reactivity and interaction with other molecules. jsaer.comlibretexts.org

The Molecular Electrostatic Potential (MEP) is a 3D map of the electronic charge distribution around a molecule. jsaer.comias.ac.in It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. jsaer.comwalisongo.ac.id These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding. ias.ac.in For benzenesulfonamide derivatives, the MEP can reveal the sites most likely to be involved in electrophilic or nucleophilic attack. jsaer.com In these molecules, negative electrostatic potentials are often localized on the sulfonyl group and other heteroatoms, while positive potentials are found around the hydrogen atoms. jsaer.com

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orglibretexts.orgwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.orglibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. jsaer.com A smaller gap suggests higher reactivity and lower stability. jsaer.comijltet.org

Table 3: Calculated Electronic Properties of a Benzenesulfonamide Derivative

| Property | Value (eV) | Significance |

| HOMO Energy | -7.2 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.4 | Chemical reactivity and stability |

These values provide a quantitative measure of the molecule's electronic characteristics and potential for chemical reactions.

Binding Free Energy Calculations in Ligand-Target Systems

Predicting the binding affinity between a ligand and its biological target is a primary goal of computational drug design. chemrxiv.org Binding free energy calculations provide a quantitative estimate of this affinity, helping to rank potential drug candidates and guide their optimization. chemrxiv.orgnih.gov

Several methods are used to calculate binding free energies, including:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) : These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the binding free energy. nih.gov

Linear Interaction Energy (LIE) : This is a more simplified approach that calculates the binding free energy based on the differences in van der Waals and electrostatic interaction energies of the ligand in the bound and free states. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) : These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by simulating a non-physical pathway connecting them. youtube.com

These calculations are often performed on snapshots from molecular dynamics (MD) simulations, which account for the dynamic nature of both the ligand and the protein. worldscientific.com The accuracy of these predictions is crucial, with a root-mean-square error (RMSE) of less than 1.3 kcal/mol often considered a successful outcome in prospective studies. chemrxiv.org The stability of the ligand-protein complex throughout the MD simulation is also a key indicator of a robust binding interaction. worldscientific.com

Table 4: Example of Binding Free Energy Decomposition

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -35.0 |

This table illustrates how the total binding free energy is composed of various energetic contributions, providing a detailed picture of the forces driving ligand binding.

Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Methods for Structural Elucidation of N-(2-hydroxyethyl)benzenesulfonamide Derivatives

Spectroscopy is a fundamental tool in the study of sulfonamides, allowing for non-destructive analysis of their structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of benzenesulfonamide (B165840), the parent compound, signals for the aromatic protons typically appear in the range of 7.5-7.9 ppm, while the amine protons (SO₂NH₂) show a signal around 7.3 ppm in a solvent like DMSO-d₆. chemicalbook.com For N-substituted derivatives like this compound, distinct signals corresponding to the hydroxyethyl (B10761427) group are expected. The methylene (B1212753) protons adjacent to the nitrogen atom (NCH₂) and the methylene protons adjacent to the hydroxyl group (OCH₂) would appear as separate multiplets, typically in the 3-4 ppm region. The protons of the NH and OH groups are also observable and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For benzenesulfonamide derivatives, the aromatic carbons show signals in the 125-140 ppm range. The carbons of the N-(2-hydroxyethyl) group would have characteristic shifts in the aliphatic region of the spectrum, typically between 40 and 70 ppm. For instance, in a related compound, 4-(3-(2-((2-methoxy-4-nitrobenzyl)amino)ethyl)ureido)benzenesulfonamide, the carbon atoms of the ethyl linker show distinct signals that help confirm the connectivity of the molecule. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Benzenesulfonamide Derivatives Data presented is for illustrative purposes based on related structures.

| Functional Group | Representative Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.5 - 8.0 |

| Sulfonamide Proton (SO₂NH) | Variable, confirmed by D₂O exchange |

| Methylene Protons (-NCH₂-) | ~3.2 |

| Methylene Protons (-CH₂O-) | ~3.7 |

| Hydroxyl Proton (-OH) | Variable, confirmed by D₂O exchange |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Key vibrational modes for benzenesulfonamides include the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, which are typically observed as strong bands in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is generally found in the 950-860 cm⁻¹ region. researchgate.net The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding. The N-H stretching vibration of the sulfonamide group also appears in this region, often around 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| C-H (Aromatic) | Stretching | >3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1370 - 1330 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1180 - 1160 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with liquid chromatography (LCMS), it allows for the separation and analysis of components in a mixture.

For this compound (C₈H₁₁NO₃S), the monoisotopic mass is 201.04596 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of 202.05324 or as other adducts, such as the sodium adduct [M+Na]⁺ at m/z 224.03518. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing highly accurate mass measurements. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further elucidate the structure by showing the loss of specific groups, such as the hydroxyethyl side chain or the SO₂ moiety.

Table 3: Predicted Mass Spectrometry Adducts for this compound uni.lu

| Adduct | Formula | m/z (Predicted) |

| [M+H]⁺ | [C₈H₁₂NO₃S]⁺ | 202.05324 |

| [M+Na]⁺ | [C₈H₁₁NNaO₃S]⁺ | 224.03518 |

| [M+K]⁺ | [C₈H₁₁KNO₃S]⁺ | 240.00912 |

| [M-H]⁻ | [C₈H₁₀NO₃S]⁻ | 200.03868 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, such as aromatic rings and other conjugated systems.

The benzenesulfonamide structure contains a benzene ring, which is a chromophore. The parent benzenesulfonamide shows absorption maxima around 218 nm and 264 nm. sielc.com The electronic transitions responsible for this absorption are π → π* transitions within the aromatic ring. The substitution on the sulfonamide nitrogen, as in this compound, is not expected to significantly shift these absorption maxima as the hydroxyethyl group is not conjugated with the benzene ring. The extent of conjugation is the most significant factor affecting the wavelength of maximum absorption (λmax); greater conjugation leads to a bathochromic shift (a shift to longer wavelengths). utoronto.ca

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. nih.gov While this compound itself is diamagnetic and thus EPR-silent, its metal complexes, particularly those involving paramagnetic transition metals (e.g., Cu(II), Mn(II), Fe(III)), can be studied using this method.

EPR spectroscopy provides detailed information about the electronic structure of the metal center and its coordination environment. nih.govnih.gov The spectrum's g-values and hyperfine coupling constants are sensitive to the geometry of the complex, the nature of the coordinating atoms, and the oxidation state of the metal ion. For example, the EPR spectrum of a copper(II) complex would provide information on the coordination of the sulfonamide ligand to the metal center. Analysis of the spectral features allows researchers to characterize the magnetic properties and the bonding in these metallo-complexes. nih.gov

Crystallographic Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed.

This technique provides precise information on bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would reveal the conformation of the hydroxyethyl side chain and the geometry around the sulfur atom. Furthermore, it would show the intermolecular interactions, such as hydrogen bonds involving the -OH, -NH, and -SO₂ groups, which dictate the packing of molecules in the crystal lattice.

In the context of metal complexes, X-ray crystallography can elucidate the coordination geometry of the metal ion and show how the this compound ligand binds. For many benzenesulfonamide derivatives that act as inhibitors for enzymes like carbonic anhydrase, crystallographic studies have shown that the sulfonamide nitrogen atom coordinates directly to the zinc ion in the enzyme's active site. mdpi.com This type of detailed structural information is invaluable for understanding the interactions between the molecule and its biological targets. A crystal structure is available for the related compound N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, as referenced by the Cambridge Crystallographic Data Centre (CCDC) number 875183. nih.gov

X-ray Diffraction for Molecular and Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray diffraction (XRD) is the definitive technique for elucidating this arrangement. For the broader class of sulfonamide compounds, XRD studies have been crucial in determining molecular conformational states, packing architecture, and hydrogen bond networks. acs.orgfigshare.com

However, a detailed search of the available scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound determined by X-ray diffraction. Therefore, parameters such as unit cell dimensions, space group, and specific bond lengths and angles for this particular compound are not reported here.

Elucidation of Intermolecular Interactions and Crystal Packing

Without experimental crystal structure data for this compound, a definitive analysis of its specific intermolecular interactions and crystal packing is not possible. However, based on the known behavior of related sulfonamide crystals, a general description of the forces likely governing its solid-state structure can be inferred.

In the crystal lattices of various sulfonamides, strong intermolecular hydrogen bonds and π-π stacking interactions are typically the dominant forces that dictate the molecular packing. nih.govresearchgate.net For this compound, the key functional groups capable of forming strong intermolecular interactions are:

The Sulfonamide Group (-SO₂NH-): The nitrogen-bound hydrogen (N-H) is a strong hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks, often leading to dimers or chain-like structures in the crystal.

The Hydroxyl Group (-OH): The terminal hydroxyl group provides another strong hydrogen bond donor (O-H) and acceptor (the oxygen atom itself), further contributing to and reinforcing the hydrogen bond network.

The interplay between the strong N-H···O and O-H···O hydrogen bonds and the weaker π-system interactions would be the primary determinant of the supramolecular structure of this compound in the solid state. nih.gov

In Vitro Biological Activity Assays for Research Compounds

Antimicrobial Activity Evaluation (Microdilution, Disk Diffusion, Anti-biofilm)

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a scaffold for the development of new therapeutic agents. nih.gov Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.

Specific experimental data from microdilution, disk diffusion, or anti-biofilm assays for this compound was not available in the reviewed scientific literature. While related sulfonamides have shown activity against various bacterial strains, the effectiveness of a specific derivative depends on its unique structure and properties. nih.gov Anti-biofilm research often focuses on agents that can disrupt the extracellular polymeric substance (EPS) matrix or interfere with bacterial quorum sensing, and peptides or enzymes are commonly investigated for this purpose. mdpi.com

Cell-Based Antiproliferative Assays for Cancer Research

The benzenesulfonamide scaffold is present in numerous compounds investigated for anticancer properties. nih.govnih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and XII) which are involved in pH regulation and tumorigenesis.

While many novel benzenesulfonamide derivatives have been synthesized and tested for their antiproliferative effects against a range of human cancer cell lines, no specific IC₅₀ values or cell viability data for this compound were identified in the literature surveyed. nih.govnih.govresearchgate.netunits.it The antiproliferative potency of such compounds is highly sensitive to the nature of the substituents on the benzene ring and the sulfonamide nitrogen. nih.gov

Binding Kinetics Measurements (Stopped-Flow Fluorescence, Surface Plasmon Resonance)

Determining the kinetics of how a compound binds to and dissociates from its biological target is crucial for drug development. Techniques like stopped-flow fluorescence and surface plasmon resonance (SPR) provide this information in real-time.

Stopped-Flow Fluorescence

Stopped-flow spectroscopy is a rapid kinetics technique used to study fast biochemical reactions, such as an inhibitor binding to an enzyme, often on a millisecond timescale. photophysics.com The method involves rapidly mixing solutions of the enzyme and the inhibitor and then monitoring the change in a spectroscopic signal, typically fluorescence, as the binding event occurs. photophysics.com For instance, if the intrinsic tryptophan fluorescence of an enzyme changes upon inhibitor binding, this change can be tracked over time to calculate the association rate constant (kₒₙ) and dissociation rate constant (kₒff). This technique is frequently used to measure the kinetics of sulfonamide binding to carbonic anhydrase. tandfonline.commdpi.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that measures molecular interactions in real-time. jacksonimmuno.comnih.gov In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip. scispace.com A solution containing the compound of interest (the analyte) is then flowed over the surface. youtube.com Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.com This response is proportional to the mass accumulating on the surface. By monitoring the response over time during association and dissociation phases, one can accurately determine the kinetic parameters kₒₙ and kₒff, and subsequently calculate the equilibrium dissociation constant (K₋). scispace.comnih.gov SPR is a powerful tool for characterizing the binding of small molecules like sulfonamides to their protein targets. nih.gov

No specific studies employing these kinetic techniques for this compound were found in the reviewed literature.

Advanced Research Applications and Future Perspectives

N-(2-hydroxyethyl)benzenesulfonamide as a Research Tool and Chemical Probe

The utility of this compound in a research context is twofold. It serves as a foundational element in the construction of more complex molecules and as a probe to investigate and understand intricate biological processes at a molecular level.

This compound and its parent benzenesulfonamide (B165840) structure are pivotal building blocks in organic synthesis. The sulfonamide group is a key pharmacophore in a multitude of biologically active compounds. The N-(2-hydroxyethyl) moiety, in particular, offers a reactive handle—the hydroxyl group—that can be readily modified or used to link the molecule to other chemical entities. This allows for the systematic construction of diverse molecular libraries for screening purposes.

For instance, research into novel anticancer agents has utilized β-phenylalanine as a core scaffold to prepare derivatives like 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid. mdpi.com In this synthesis, the amino group of β-phenylalanine is reacted with a sulfonyl chloride, demonstrating a fundamental reaction for creating sulfonamide bonds. mdpi.com This approach enables the development of structurally diverse heterocyclic derivatives, including pyrroles, pyrazoles, and triazoles, by modifying the molecule's periphery. mdpi.com These modifications are strategically designed to enhance properties such as chemical stability, solubility, and, ultimately, biological activity. mdpi.com The synthesis of these complex structures showcases how the benzenesulfonamide core can be integrated into larger, more elaborate molecules with potential therapeutic applications. mdpi.comorgsyn.org

The benzenesulfonamide scaffold is instrumental in the design of chemical probes to study biological pathways and protein functions. By modifying the core structure, researchers can develop molecules that interact with specific enzymes or proteins, thereby elucidating their roles in cellular processes.

A notable example is the biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (N-EtFOSE), a structurally related compound. acs.org In laboratory studies using rat liver microsomes, N-EtFOSE undergoes N-deethylation to yield N-(2-hydroxyethyl)perfluorooctanesulfonamide (FOSE alcohol). acs.org This metabolic pathway highlights how the N-(2-hydroxyethyl)sulfonamide moiety can be a target of cellular enzymes, specifically cytochrome P450s. acs.org Studying such transformations provides insight into the metabolic fate of this class of compounds and the function of the enzymes involved. acs.org

Furthermore, benzenesulfonamide derivatives have been developed as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov By incorporating organometallic fragments like cymantrene (B8566760) and ferrocene (B1249389) into the sulfonamide structure, researchers have created inhibitors with high affinity for specific hCA isoforms, such as hCA II and IX. nih.gov Docking studies confirm that these novel sulfonamides occupy the same binding site as known inhibitors, allowing for detailed investigation of enzyme-ligand interactions and the development of isoform-selective probes. nih.gov

Prospects for Developing this compound-based Therapeutic Agents

The inherent biological activity of the benzenesulfonamide moiety has positioned it as a prime candidate for the development of new therapeutic agents. Research efforts are focused on creating derivatives that can target specific and difficult-to-treat pathogens, employ novel mechanisms of action, and circumvent the growing problem of antimicrobial resistance.

The adaptability of the benzenesulfonamide scaffold allows for the rational design of inhibitors targeting critical proteins in various pathogens.

Methicillin-Resistant Staphylococcus Aureus (MRSA): MRSA represents a significant public health threat, and there is an urgent need for new therapeutic options. nih.govnih.gov While direct evidence for this compound against MRSA is limited, the development of novel antibiotic classes is a key strategy. nih.gov Fifth-generation cephalosporins like ceftobiprole (B606590) and ceftaroline (B109729) have demonstrated bactericidal activity against MRSA, showcasing the success of developing new agents to combat resistant strains. nih.gov The benzenesulfonamide scaffold offers a potential starting point for designing entirely new classes of synthetic antibiotics that could be effective against MRSA.

SARS-CoV-2: The global pandemic caused by SARS-CoV-2 spurred intensive research into small-molecule inhibitors that could target viral proteins. nih.gov The search for effective antiviral agents has involved screening large libraries of compounds, often derived from natural products or created through chemical synthesis. nih.govnih.gov While specific research on this compound against SARS-CoV-2 has not been prominent, its potential as a scaffold for designing inhibitors of viral enzymes, such as proteases or polymerases, remains an area for future exploration.

HIV: Significant progress has been made in developing benzenesulfonamide-based agents against the Human Immunodeficiency Virus (HIV). Researchers have synthesized oxazole-benzenesulfonamide derivatives that effectively reduce viral replication. nih.gov These compounds have shown activity against both wild-type HIV-1 and strains that are resistant to current non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This highlights the potential of the benzenesulfonamide framework in creating next-generation anti-HIV drugs, which is crucial as HIV-2, for instance, is intrinsically resistant to all NNRTIs. nih.gov

A key advantage of developing new chemical entities based on the this compound scaffold is the potential to discover novel mechanisms of action that differ from existing drugs.

The aforementioned oxazole-benzenesulfonamide derivatives developed for HIV treatment provide a compelling example. nih.gov Unlike traditional reverse transcriptase inhibitors that directly block the enzyme's catalytic activity, these compounds function by inhibiting the interaction between the HIV-1 reverse transcriptase (RT) and a cellular protein, eukaryotic elongation factor 1A (eEF1A). nih.gov This disruption of a critical protein-protein interaction represents a novel antiviral strategy and opens a new avenue for combating drug-resistant HIV strains. nih.gov Similarly, the development of highly selective organometallic sulfonamide inhibitors for carbonic anhydrase isoforms points to the possibility of creating drugs that target specific enzyme variants involved in disease, potentially leading to greater efficacy and fewer side effects. nih.gov

The rise of antimicrobial resistance (AMR) is a global crisis, necessitating innovative strategies to develop drugs that can overcome resistance mechanisms. pharmaceutical-journal.combiomedres.usnih.gov Rational drug design using scaffolds like benzenesulfonamide is a promising approach.

Strategies to combat resistance include the development of drugs that are not affected by existing resistance mechanisms, such as enzymatic degradation or target mutation. nih.govresearchgate.net The benzenesulfonamide-based HIV inhibitors are a case in point, as they are effective against NNRTI-resistant mutants. nih.gov This suggests their novel mechanism is not compromised by the mutations that confer resistance to other drugs. nih.gov

Furthermore, research on β-phenylalanine derivatives containing sulfonamide moieties has identified compounds with potent activity against multidrug-resistant small cell lung cancer cell lines. mdpi.com This indicates that the scaffold can be modified to create molecules that may overcome efflux pumps or other resistance mechanisms that render standard chemotherapeutics ineffective. mdpi.com By systematically modifying the this compound structure, it is possible to design new agents that can evade bacterial or viral defenses, thereby revitalizing the arsenal (B13267) of effective therapeutics. pharmaceutical-journal.com

Interdisciplinary Research Directions and Emerging Paradigms

The landscape of sulfonamide research is undergoing a significant transformation, driven by the convergence of chemistry with other advanced scientific fields. For this compound and its derivatives, this opens up new avenues for discovery and application, moving beyond traditional medicinal chemistry. The integration of computational power, deeper biological understanding, and a commitment to environmental sustainability is setting the stage for the next generation of sulfonamide-based innovations. These interdisciplinary approaches promise to accelerate the design process, uncover novel therapeutic applications, and ensure that the synthesis of these vital compounds is both efficient and environmentally responsible.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly reduce the time and cost associated with bringing new drugs to market. nih.govmdpi.com For sulfonamide-based compounds like this compound, these technologies provide powerful tools for designing novel molecules with optimized properties.

Exploration of New Therapeutic Areas and Biological Targets

While the sulfonamide moiety is historically linked to antimicrobial drugs, its versatile structure has made it a valuable pharmacophore in many other areas of pharmacotherapy, including the treatment of central nervous system (CNS) disorders. nih.gov Research into benzenesulfonamide derivatives, a class that includes this compound, is uncovering a wide array of new biological targets and potential therapeutic applications.

One significant area of exploration is oncology. Researchers are designing and synthesizing novel benzenesulfonamide derivatives that target specific enzymes and receptors implicated in cancer growth and proliferation.

Carbonic Anhydrase (CA) Inhibition : Certain benzenesulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors that helps cancer cells survive in acidic environments. rsc.org Selective inhibition of CA IX is a promising strategy for developing new anticancer agents. rsc.org

Tropomyosin Receptor Kinase (Trk) Inhibition : The Trk family of receptors, particularly TrkA, has emerged as a potential target for treating glioblastoma. nih.gov Benzenesulfonamide analogs are being investigated as TrkA inhibitors to regulate downstream signaling pathways that promote cell growth. nih.gov

Other Anticancer Targets : Novel β-phenylalanine derivatives containing a sulfonamide moiety have been synthesized and evaluated for their activity against lung cancer models. mdpi.com These compounds are designed to modulate key cancer-related targets like aminopeptidase (B13392206) N (APN/CD13) and eukaryotic elongation factor 2 kinase (eEF2K), which are involved in cancer invasion, metastasis, and protein synthesis. nih.govmdpi.com

Beyond cancer, the benzenesulfonamide scaffold is being explored for other conditions:

Antimicrobial and Anti-inflammatory Activity : New benzenesulfonamide derivatives have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, including E. coli, S. aureus, and A. niger. nih.govresearchgate.net Some of these compounds also show potent anti-inflammatory effects. nih.gov